molecular formula C21H17N3O4S B14215731 N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827577-07-1

N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B14215731
CAS No.: 827577-07-1
M. Wt: 407.4 g/mol
InChI Key: SELIUIKZANEUOQ-UHFFFAOYSA-N
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Description

N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of phenyl, sulfamoyl, and acetamide groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyanophenol with 2-bromophenylsulfone to form 2-(4-cyanophenoxy)phenylsulfone. This intermediate is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide
  • N-(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

Uniqueness

N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide stands out due to its specific arrangement of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

827577-07-1

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

N-[4-[[2-(4-cyanophenoxy)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H17N3O4S/c1-15(25)23-17-8-12-19(13-9-17)29(26,27)24-20-4-2-3-5-21(20)28-18-10-6-16(14-22)7-11-18/h2-13,24H,1H3,(H,23,25)

InChI Key

SELIUIKZANEUOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)C#N

Origin of Product

United States

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